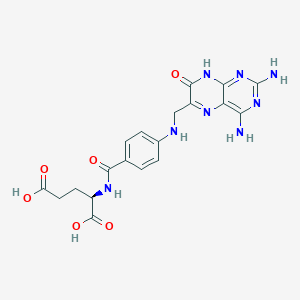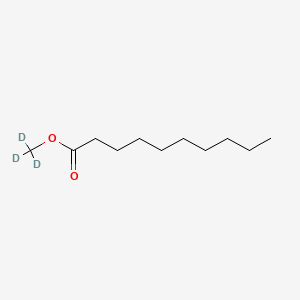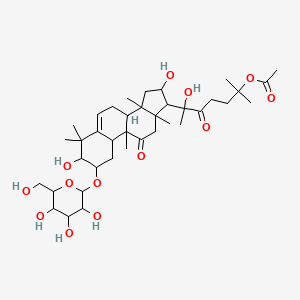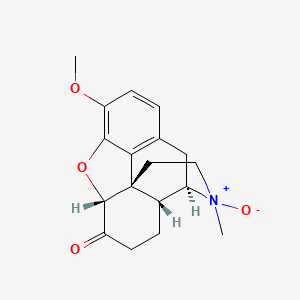![molecular formula C21H25NO4 B15287936 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzocbenzoxepin core, a dimethylamino propyl side chain, and an acetic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
- Introduction of the dimethylamino propyl side chain : This is achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino propyl group.
- Hydroxylation : The introduction of the hydroxyl group at the 11th position can be accomplished using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
- Acetylation : The final step involves the introduction of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
- Oxidizing agents : Potassium permanganate, chromium trioxide, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halides, amines, thiols.
- Oxidation : Ketones, carboxylic acids.
- Reduction : Alcohols, amines.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to receptors : It may interact with specific receptors on the cell surface or within the cell, modulating their activity.
- Enzyme inhibition : It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
- Signal transduction : It may influence signal transduction pathways, leading to changes in cellular responses.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C21H25NO4/c1-22(2)11-5-10-21(25)17-7-4-3-6-16(17)14-26-19-9-8-15(12-18(19)21)13-20(23)24/h3-4,6-9,12,25H,5,10-11,13-14H2,1-2H3,(H,23,24) |
Clé InChI |
UUFGLFHAUFBCQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)

![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)





![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)



![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)

